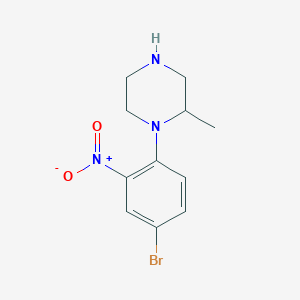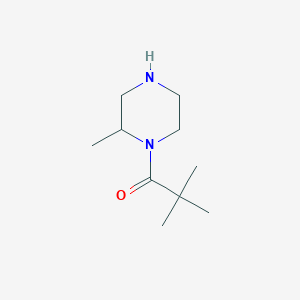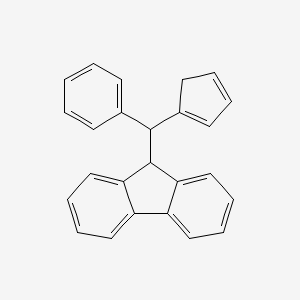
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, also known as CFPM, is a type of organometallic compound that has been studied extensively due to its potential applications in the fields of chemistry and materials science. CFPM is composed of a cyclopentadienyl anion, a 9-fluorenyl cation, and a phenyl group. The combination of these three components results in a compound with unique properties that make it suitable for a variety of applications.
Wirkmechanismus
The mechanism of action of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is complex and is still being studied. In general, it is believed that the cyclopentadienyl anion and 9-fluorenyl cation interact with each other to form a coordination complex, which then undergoes a [2+2] cycloaddition reaction to form the (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane product. This reaction is catalyzed by a palladium complex, which helps to facilitate the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane have not been extensively studied. However, studies have shown that (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is not toxic and does not induce any significant physiological changes in organisms. This suggests that (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is safe for use in laboratory experiments and may have potential applications in the medical field.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane in laboratory experiments is its ease of synthesis and availability. (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane can be synthesized using a variety of methods, and its components are readily available from chemical suppliers. Additionally, (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is not toxic and does not induce any significant physiological changes in organisms, making it safe for use in laboratory experiments.
However, there are some limitations to using (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane in laboratory experiments. For example, (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is not very soluble in most solvents, making it difficult to use in certain types of experiments. Additionally, (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is relatively unstable, meaning that it must be handled and stored carefully to prevent degradation.
Zukünftige Richtungen
Given the unique properties of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, there are numerous potential future directions for research into this compound. These include further studies into its use as a catalyst in organic synthesis, its potential applications in the fields of photochemistry and optoelectronics, and its potential applications in the medical field. Additionally, further research into the mechanism of action of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane could lead to improved synthesis methods and increased understanding of its properties. Finally, additional studies into the biochemical and physiological effects of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane could lead to further applications in the medical field.
Synthesemethoden
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane can be synthesized through a number of different methods. The most commonly used method is the reaction between cyclopentadiene and 9-fluorene, which is catalyzed by a palladium complex. The reaction proceeds through a [2+2] cycloaddition reaction, resulting in the formation of a (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane product. Other methods of synthesizing (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane include the use of a Grignard reagent, the reaction of cyclopentadiene with a 9-fluorenyl halide, and the reaction of 9-fluorenyl halide and a phenyl Grignard reagent.
Wissenschaftliche Forschungsanwendungen
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane has been studied extensively in the fields of chemistry and materials science due to its unique properties. It has been used as a catalyst in organic synthesis, as an additive in polymers, and as a precursor for other organometallic compounds. (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane has also been studied for its potential applications in the fields of photochemistry and optoelectronics, due to its ability to absorb light in the visible region.
Eigenschaften
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(phenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20/c1-2-10-18(11-3-1)24(19-12-4-5-13-19)25-22-16-8-6-14-20(22)21-15-7-9-17-23(21)25/h1-12,14-17,24-25H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHRZFJZPBWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

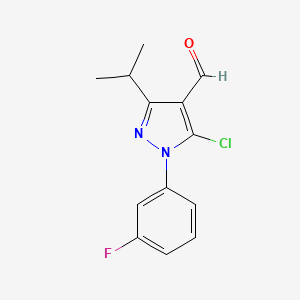
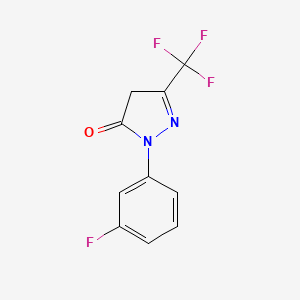

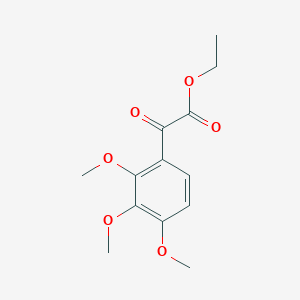
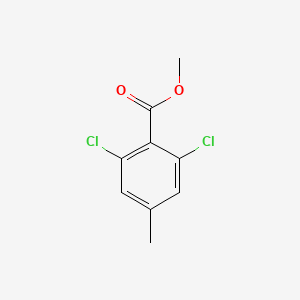
![3-Methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6328992.png)

![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)


![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)
![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)
